molecular formula C10H8O3 B14259542 2-(3-Oxoprop-1-en-1-yl)benzoic acid CAS No. 189356-70-5

2-(3-Oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14259542
CAS No.: 189356-70-5
M. Wt: 176.17 g/mol
InChI Key: DOGDRTRGEPTAAE-UHFFFAOYSA-N
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Description

2-(3-Oxoprop-1-en-1-yl)benzoic acid is a chemical compound with the molecular formula C10H8O3 It is a derivative of benzoic acid, characterized by the presence of a 3-oxoprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxoprop-1-en-1-yl)benzoic acid typically involves the reaction of 2-formylbenzoic acid with an appropriate reagent to introduce the 3-oxoprop-1-en-1-yl group. One common method involves the use of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-(3-Oxoprop-1-en-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate
  • (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
  • 4-(3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Uniqueness

2-(3-Oxoprop-1-en-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(3-oxoprop-1-enyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGDRTRGEPTAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706540
Record name 2-(3-Oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189356-70-5
Record name 2-(3-Oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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